molecular formula C11H8FNO2 B13323458 2-Fluoro-2-(isoquinolin-5-yl)acetic acid

2-Fluoro-2-(isoquinolin-5-yl)acetic acid

Cat. No.: B13323458
M. Wt: 205.18 g/mol
InChI Key: LPCXXLIDHWYNRV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a fluorinated organic compound with a molecular weight of 205.18 g/mol. This compound is known for its versatility in research and development, particularly in the fields of chemistry and pharmaceuticals . The presence of both a fluorine atom and an isoquinoline moiety in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid typically involves the introduction of a fluorine atom into an isoquinoline derivative. One common method is the nucleophilic substitution of a halogenated isoquinoline with a fluorinating agent. For example, the reaction of 5-bromoisoquinoline with a fluorinating reagent such as potassium fluoride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(isoquinolin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Fluoro-2-(isoquinolin-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The isoquinoline moiety can interact with various biological pathways, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid
  • 2-Fluoro-3-methoxyprop-2-enyl anilides
  • Fluoroquinolines

Uniqueness

2-Fluoro-2-(isoquinolin-5-yl)acetic acid is unique due to the specific position of the fluorine atom and the isoquinoline moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-isoquinolin-5-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H,(H,14,15)

InChI Key

LPCXXLIDHWYNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)F

Origin of Product

United States

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